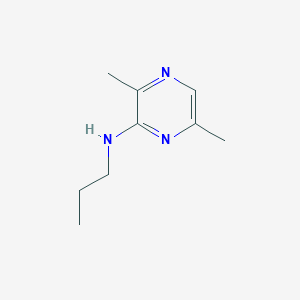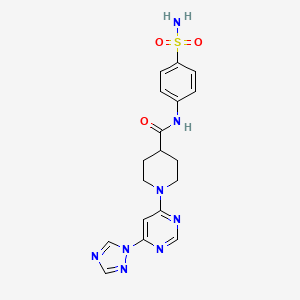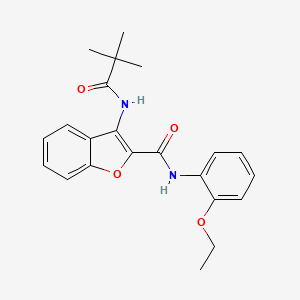![molecular formula C21H19N5O2 B2945303 2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide CAS No. 894998-44-8](/img/structure/B2945303.png)
2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide” is a heterocyclic compound . It contains a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered a privileged structure in biologically active compounds .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in the literature . The synthesis involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Molecular Structure Analysis
The molecular structure of this compound is based on the pyrazolo[3,4-d]pyrimidine core. This core is a fused nitrogen-containing heterocyclic ring system . The compound also contains a phenyl group and an acetamide group attached to the pyrazolo[3,4-d]pyrimidine core.Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be similar to those of other pyrazolo[3,4-d]pyrimidine derivatives. These compounds have been reported to undergo various reactions, including cycloaddition reactions .Aplicaciones Científicas De Investigación
Synthetic and Medicinal Aspects of Pyrazolo[3,4-d]pyrimidine Scaffolds
Pyrazolo[3,4-d]pyrimidine scaffolds are privileged heterocycles in drug discovery, displaying a wide range of medicinal properties. They have been used as building blocks for developing drug-like candidates with anticancer, anti-infectious, anti-inflammatory, and CNS agent activities. The structure-activity relationship (SAR) studies of these compounds have attracted significant attention, leading to the derivation of many lead compounds for various disease targets. The synthetic strategies employed for pyrazolo[3,4-d]pyrimidine derivatives and their significant biological properties alongside SAR studies have been extensively reviewed, highlighting the scaffold's potential in developing future drug candidates (Cherukupalli et al., 2017).
Pyrazole Heterocycles: Synthesis and Medicinal Chemistry
Pyrazole moiety, a crucial pharmacophore, plays a significant role in many biologically active compounds. Pyrazoles are used extensively as synthons in organic synthesis and have been found to exhibit a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial effects. The synthesis of pyrazole appended heterocyclic skeletons and their widespread biological activities have been detailed, providing valuable insights for further design and development of active biological agents (Dar & Shamsuzzaman, 2015).
Pyranopyrimidine in Medicinal Chemistry
The pyranopyrimidine core has been identified as a key precursor for medicinal and pharmaceutical applications due to its bioavailability and broader synthetic applications. The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds using diversified hybrid catalysts through a one-pot multicomponent reaction has been reviewed, focusing on the application of these scaffolds in developing lead molecules (Parmar, Vala, & Patel, 2023).
Optoelectronic Applications of Pyrimidine Derivatives
Research on quinazoline and pyrimidine derivatives for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors has highlighted their potential in creating novel optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been of great value for the development of materials for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, demonstrating the versatility of these compounds beyond their medicinal applications (Lipunova et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-14-8-9-18(15(2)10-14)26-20-17(11-23-26)21(28)25(13-22-20)12-19(27)24-16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTBBRTUNLKGGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((4-chlorophenyl)sulfonyl)-N-(3-(methylthio)phenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2945220.png)

![methyl (4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)carbamate](/img/structure/B2945224.png)

![N,2-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2945227.png)
![N-(3,4-dimethoxyphenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2945231.png)



![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide](/img/structure/B2945238.png)
![2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2945239.png)


